![molecular formula C27H29FN2O5 B12127985 1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)
1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, including the formation of the spiro[indole-pyrrole] core and subsequent functionalization. Common reagents used in these reactions include indole derivatives, pyrrole derivatives, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-butyl-3-methylimidazolium tetrafluoroborate: Another compound with a similar structural motif, used in various chemical applications.
1-butyl-3-methylimidazolium hexafluorophosphate: Known for its use in ionic liquids and electrochemical applications.
Uniqueness
1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C27H29FN2O5 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
(4'E)-1-butyl-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H29FN2O5/c1-4-5-13-29-21-10-7-6-9-19(21)27(26(29)34)22(23(31)18-12-11-17(2)20(28)16-18)24(32)25(33)30(27)14-8-15-35-3/h6-7,9-12,16,31H,4-5,8,13-15H2,1-3H3/b23-22- |
Clave InChI |
MTOOUJDPAGLVER-FCQUAONHSA-N |
SMILES isomérico |
CCCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)C)F)\O)/C(=O)C(=O)N3CCCOC |
SMILES canónico |
CCCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)C)F)O)C(=O)C(=O)N3CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone](/img/structure/B12127903.png)

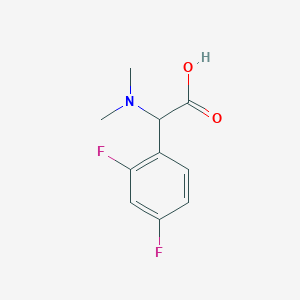
![Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12127920.png)
![1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127938.png)
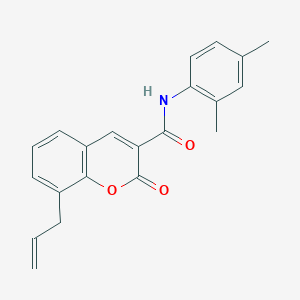
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide](/img/structure/B12127963.png)
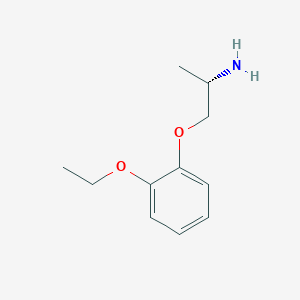

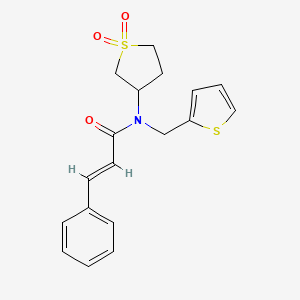
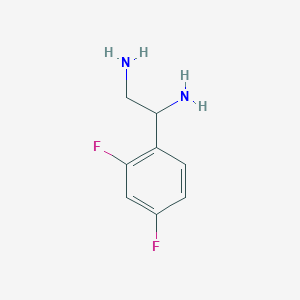
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B12127995.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128002.png)
